Tetrasodium dicarboxyethyl stearyl sulfosuccinamate
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Overview
Description
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate is an anionic surfactant known for its versatile functional properties. It is widely used in various industrial applications, including detergents, agricultural products, cosmetics, and textiles. This compound is particularly valued for its emulsifying, dispersing, wetting, solubilizing, and permeating abilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate is synthesized through a series of chemical reactions involving L-aspartic acid and stearyl alcohol. The process typically involves the following steps:
Esterification: L-aspartic acid reacts with stearyl alcohol to form an ester.
Sulfonation: The ester undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: The sulfonated ester is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the esterification and sulfonation reactions are carefully controlled. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate undergoes various chemical reactions, including:
Hydrolysis: Under hot strong acid or alkali conditions, the compound can hydrolyze, breaking down into its constituent parts.
Common Reagents and Conditions
Hydrolysis: Typically involves strong acids or bases at elevated temperatures.
Oxidation: Involves strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Hydrolysis: Produces L-aspartic acid and stearyl alcohol.
Oxidation: Produces various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tetrasodium dicarboxyethyl stearyl sulfosuccinamate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting, emulsification, and dispersion. The molecular structure, with both hydrophilic and hydrophobic regions, enables it to interact with various substances, facilitating their solubilization and stabilization in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium N-(sulfosuccinyl)-N-stearyl-L-aspartate
- L-Aspartic acid, N-(3-carboxy-1-oxo-2-sulfopropyl)-N-octadecyl-, sodium salt (1:4)
Uniqueness
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate stands out due to its excellent stability under a wide range of pH conditions and its ability to function effectively in high electrolyte salt solutions. This makes it particularly useful in applications requiring robust performance under varying conditions .
Properties
CAS No. |
3401-73-8 |
---|---|
Molecular Formula |
C26H43NNa4O10S |
Molecular Weight |
653.6 g/mol |
IUPAC Name |
tetrasodium;(2S)-2-[(3-carboxylato-2-sulfonatopropanoyl)-octadecylamino]butanedioate |
InChI |
InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(26(33)34)19-23(28)29)25(32)22(20-24(30)31)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,28,29)(H,30,31)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/t21-,22?;;;;/m0..../s1 |
InChI Key |
NFMQQRDRBWZBOH-WZJRWHPNSA-J |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
3401-73-8 | |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
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